molecular formula C24H19N3O2S B306512 (2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B306512
M. Wt: 413.5 g/mol
InChI Key: KEIBORGGPVJFFY-DRIWLZCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a thiazolidinone derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one is still not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that (2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one exhibits low toxicity towards normal cells, indicating its potential as a selective anti-cancer agent. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its potent anti-cancer activity against a wide range of cancer cell lines. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on (2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one. One of the directions is to investigate the potential of this compound as a combination therapy with other anti-cancer agents. Another direction is to explore the use of this compound in other disease models, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for in vivo applications.

Synthesis Methods

The synthesis of (2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one has been reported in several studies. One of the most common methods used for the synthesis of this compound is the one-pot three-component reaction. This method involves the reaction of furfural, indole-3-carboxaldehyde, and 2-aminobenzophenone with ammonium acetate in the presence of acetic acid and ethanol. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

(2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is its use as an anti-cancer agent. Studies have shown that this compound exhibits potent anti-proliferative activity against several cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

(2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C24H19N3O2S

Molecular Weight

413.5 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H19N3O2S/c28-23-22(15-19-9-6-14-29-19)30-24(26-18-7-2-1-3-8-18)27(23)13-12-17-16-25-21-11-5-4-10-20(17)21/h1-11,14-16,25H,12-13H2/b22-15-,26-24?

InChI Key

KEIBORGGPVJFFY-DRIWLZCMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=CO3)/S2)CCC4=CNC5=CC=CC=C54

SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CO3)S2)CCC4=CNC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CO3)S2)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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